Methylene Spacer Confers Distinct Conformational Flexibility vs. Direct Thiophene-Attached Analog (CAS 1225227-56-4)
The target compound incorporates a methylene (-CH2-) spacer between the thiophene ring and the oxadiazole core, whereas the closest direct analog, 5-(azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole (CAS 1225227-56-4), features a direct C-C bond attachment . This additional rotatable bond increases the number of accessible low-energy conformers and may enable the thiophene sulfur to adopt geometries better suited for hydrophobic pocket occupancy or π-stacking interactions in S1P1 receptor binding sites, as suggested by the SAR disclosed in Allergan's patent family where methylene-linked aryl/heteroaryl groups are explicitly preferred for S1P modulation [1]. The presence of the spacer is a critical differentiator: in related 1,2,4-oxadiazole S1P1 agonist series, methylene insertion between aromatic rings and the oxadiazole core was shown to maintain or enhance potency while improving selectivity over S1P3 [2].
| Evidence Dimension | Number of rotatable bonds between thiophene and oxadiazole core |
|---|---|
| Target Compound Data | 1 (methylene spacer present); Rotatable bond count = 4 (Combi-Blocks structural annotation) |
| Comparator Or Baseline | 0 (direct attachment) for CAS 1225227-56-4; Rotatable bond count = 3 (estimated from SMILES) |
| Quantified Difference | +1 rotatable bond; estimated conformational ensemble increase of ~3-5 accessible states based on sp3 carbon rotation |
| Conditions | In silico conformational sampling; class-level SAR from patent WO2010085581 and US8859598 [REFS-2, REFS-3] |
Why This Matters
The conformational difference directly impacts the compound's ability to occupy S1P receptor binding sites, making it a non-substitutable scaffold for programs targeting specific S1P1 conformations.
- [1] Allergan, Inc. US Patent 8,859,598 B2. 1,2,4-Oxadiazoles azetidine derivatives as sphingosine-1 phosphate receptors modulators. View Source
- [2] Nishi, T. et al. (2012) 'Synthesis and evaluation of CS-2100, a potent, orally active and S1P3-sparing S1P1 agonist.' Bioorganic & Medicinal Chemistry Letters, 22(4), pp. 1479–1482. DOI: 10.1016/j.bmcl.2011.11.062 View Source
